molecular formula C14H18BN3O3 B13995121 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole

3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole

Cat. No.: B13995121
M. Wt: 287.12 g/mol
InChI Key: MYAPJFMOTJLYST-UHFFFAOYSA-N
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Description

3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole is an organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Oxidized derivatives of the methyl group.

    Reduction: Reduced or hydrogenated forms of the oxadiazole ring.

    Substitution: Various aryl or vinyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole is largely dependent on its application:

    In Organic Synthesis: The boronate ester group facilitates cross-coupling reactions by forming a stable intermediate with palladium catalysts.

    In Medicinal Chemistry: The compound can interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole lies in its combination of a pyridine ring, an oxadiazole ring, and a boronate ester group

Properties

Molecular Formula

C14H18BN3O3

Molecular Weight

287.12 g/mol

IUPAC Name

3-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H18BN3O3/c1-9-17-12(19-18-9)11-8-10(6-7-16-11)15-20-13(2,3)14(4,5)21-15/h6-8H,1-5H3

InChI Key

MYAPJFMOTJLYST-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=NC(=NO3)C

Origin of Product

United States

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